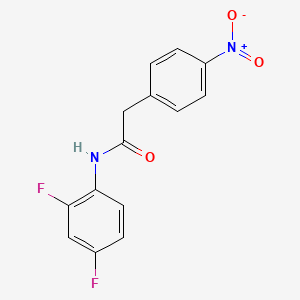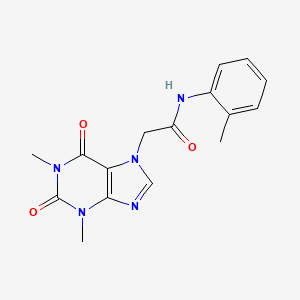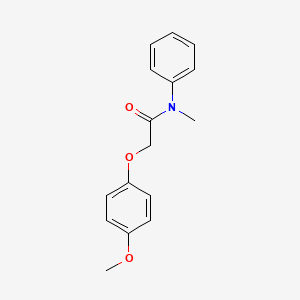![molecular formula C15H12F2N2O2 B5778835 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)
2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as FPA-124, is a novel small molecule that has gained significant attention in the scientific community for its potential applications in cancer treatment. It belongs to the class of compounds known as benzamides and has a molecular weight of 364.36 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been found to be a potent inhibitor of HDACs and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in tumor metastasis. In addition, 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide is its potent anticancer activity. It has been found to be effective against a wide range of cancer cell lines and has shown synergistic effects when used in combination with other chemotherapeutic agents. In addition, 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been found to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one of the limitations of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by formulating 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide in a suitable delivery system, such as liposomes or nanoparticles.
Direcciones Futuras
For the research and development of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide include optimization of the synthesis method, investigation of its pharmacokinetic and pharmacodynamic properties, further preclinical studies, and exploration of its potential use in combination with other anticancer agents and immunotherapies.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-fluorobenzoic acid with 2-fluoroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 2-fluoro-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with 2-oxoethylamine hydrochloride in the presence of triethylamine to yield 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has also demonstrated synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and doxorubicin. In addition to its anticancer properties, 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-fluoro-N-[2-(2-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-11-6-2-1-5-10(11)15(21)18-9-14(20)19-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGEQHBOVSSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)

![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)


![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)